Cas no 1569-50-2 (3-Penten-2-ol)

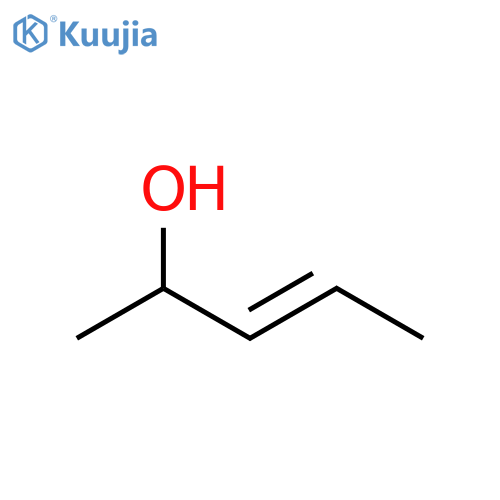

3-Penten-2-ol structure

3-Penten-2-ol 化学的及び物理的性質

名前と識別子

-

- 3-Penten-2-ol

- (E,2S)-pent-3-en-2-ol

- FT-0628371

- NS00048596

- (S)-trans-3-Penten-2-ol

- 1569-50-2

- FT-0651976

- pent-3-en-2-ol

- DTXSID10862696

- 926-58-9

- D84201

- (E,2S)-3-penten-2-ol

- (E)-3-Penten-2-ol

-

- MDL: MFCD00004544

- インチ: InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3

- InChIKey: GJYMQFMQRRNLCY-UHFFFAOYSA-N

- ほほえんだ: CC=CC(C)O

計算された属性

- せいみつぶんしりょう: 86.07320

- どういたいしつりょう: 86.073

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 47.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 20.2

じっけんとくせい

- 色と性状: 無色粉末

- 密度みつど: 0.843 g/mL at 25 °C(lit.)

- ゆうかいてん: 14.19°C (estimate)

- ふってん: 120-122 °C(lit.)

- フラッシュポイント: 82 °F

- 屈折率: n20/D 1.428

- PSA: 20.23000

- LogP: 0.94330

- ようかいせい: 水に微溶解する

3-Penten-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CA241-50mg |

3-Penten-2-ol |

1569-50-2 | 97% mixture of cis/trans | 50mg |

163.0CNY | 2021-07-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258613-25g |

3-Penten-2-ol |

1569-50-2 | 97% mixture of cis/trans | 25g |

¥10021 | 2023-04-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88772-250mg |

3-Penten-2-ol |

1569-50-2 | 97% mixture of cis/trans | 250mg |

¥455.0 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CA241-250mg |

3-Penten-2-ol |

1569-50-2 | 97% mixture of cis/trans | 250mg |

620CNY | 2021-05-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CA241-200mg |

3-Penten-2-ol |

1569-50-2 | 97% mixture of cis/trans | 200mg |

408.0CNY | 2021-07-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258613-1g |

3-Penten-2-ol |

1569-50-2 | 97% mixture of cis/trans | 1g |

¥1230 | 2023-04-15 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY368649-1g |

3-Penten-2-ol |

1569-50-2 | ≥95% | 1g |

¥13050.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88772-50mg |

3-Penten-2-ol |

1569-50-2 | 97% mixture of cis/trans | 50mg |

¥163.0 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88772-1g |

3-Penten-2-ol |

1569-50-2 | 97% mixture of cis/trans | 1g |

¥1136.0 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88772-5g |

3-Penten-2-ol |

1569-50-2 | 97% mixture of cis/trans | 5g |

¥3550.0 | 2022-03-01 |

3-Penten-2-ol 関連文献

-

1. Radical β-addition to acyclic α-(arylsulfinyl) enones: Pummerer-type rearrangementNobuyuki Mase,Yoshihiko Watanabe,Yoshio Ueno,Takeshi Toru J. Chem. Soc. Perkin Trans. 1 1998 1613

-

Cheng-Pan Zhang,Qing-Yun Chen,Yong Guo,Ji-Chang Xiao,Yu-Cheng Gu Chem. Soc. Rev. 2012 41 4536

-

3. Vinyl glycosides in oligosaccharide synthesis (part 4): glycosidase-catalysed preparation of substituted allyl glycosidesRobin R. Gibson,Roger P. Dickinson,Geert-Jan Boons J. Chem. Soc. Perkin Trans. 1 1997 3357

-

Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2014 31 1721

-

Quy P. Nguyen,Han K. Chau,Lance Lobban,Steven Crossley,Bin Wang Catal. Sci. Technol. 2023 13 4477

1569-50-2 (3-Penten-2-ol) 関連製品

- 7319-23-5(3-Hexene-2,5-diol)

- 3899-34-1(3-Penten-2-ol, (3E)-)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1569-50-2)3-Penten-2-ol

清らかである:99%

はかる:1g

価格 ($):1636.0